3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione
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Overview
Description
3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione is a complex organic compound that features a thiophene ring, a tridecafluorohexane sulfonyl group, and a pentane-2,4-dione moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione typically involves multi-step organic reactionsThe final step involves the addition of the pentane-2,4-dione moiety under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of catalysts and optimized reaction parameters is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction can lead to the removal of the sulfonyl group .
Scientific Research Applications
3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The thiophene ring and sulfonyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid pinacol ester: Another thiophene derivative with different functional groups.
Thiopropamine: A stimulant drug with a thiophene ring replacing the phenyl ring of amphetamine.
Uniqueness
3-[1-(Thiophen-2-yl)-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethyl]pentane-2,4-dione is unique due to its combination of a thiophene ring, a highly fluorinated sulfonyl group, and a diketone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
89863-63-8 |
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Molecular Formula |
C17H13F13O4S2 |
Molecular Weight |
592.4 g/mol |
IUPAC Name |
3-[1-thiophen-2-yl-2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethyl]pentane-2,4-dione |
InChI |
InChI=1S/C17H13F13O4S2/c1-7(31)11(8(2)32)9(10-4-3-5-35-10)6-36(33,34)17(29,30)15(24,25)13(20,21)12(18,19)14(22,23)16(26,27)28/h3-5,9,11H,6H2,1-2H3 |
InChI Key |
ZGLTUNFWMFVTOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C(CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C1=CC=CS1)C(=O)C |
Origin of Product |
United States |
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